Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate
Description
Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate is a protected amino acid derivative featuring a tert-butyl ester group and a tert-butoxycarbonyl (Boc)-protected amine. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and peptides, where the Boc group serves as a temporary protective moiety for amines under acidic conditions.
Properties
IUPAC Name |
tert-butyl 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)10(8-7-9-16)15-12(18)20-14(4,5)6/h10,16H,7-9H2,1-6H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVPHMFKKFOZSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
Esterification :
Boc Protection :
Reduction to Aldehyde :
Wittig Reaction :
Epoxidation :
Table 1: Chiral Pool Synthesis Overview
Asymmetric Catalytic Methods
Enantioselective synthesis using chiral catalysts or auxiliaries.
Key Steps:
Table 2: Asymmetric Synthesis Parameters
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Proline-derived | |
| Solvent | THF/H₂O | |
| Temperature | −78°C | |
| Diastereomeric Ratio | 1:1 (after separation) |
Direct Amidation with Cesium Carbonate
A transition-metal-free method for amide bond formation.
Key Steps:
Table 3: Direct Amidation Conditions
| Parameter | Value | Reference |
|---|---|---|
| Base | Cs₂CO₃ | |
| Solvent | MeCN/DMF | |
| Time | 24 h | |
| Yield | 72% |
Reductive Amination and Functional Group Interconversion
Methods involving LiAlH₄ or LiBH₄ for alcohol formation.
Key Steps:
Table 4: Reduction and Oxidation Outcomes
| Reaction | Reagents | Yield | Reference |
|---|---|---|---|
| LiAlH₄ Reduction | LiAlH₄, THF | 53% | |
| IBX Oxidation | IBX, MeCN | 74% |
Industrial-Scale Modifications
Optimized protocols avoiding hazardous reagents.
Key Steps:
Epoxide Formation :
Avoiding Diazomethane :
Comparative Analysis of Methods
Critical Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
N-Boc-5-hydroxy-L-norvaline tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) under acidic conditions.
Major Products Formed
Oxidation: Formation of 5-keto-L-norvaline derivatives.
Reduction: Formation of 5-hydroxy-L-norvaline alcohol derivatives.
Substitution: Formation of deprotected 5-hydroxy-L-norvaline.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate serves as a crucial intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that enhance the pharmacological properties of derivatives. Research indicates that compounds containing the tert-butyl group can exhibit enhanced metabolic stability when strategically replaced with more stable moieties, such as trifluoromethyl groups, which have shown to improve oral bioavailability and reduce hepatic clearance rates in preclinical studies .
1.2 Metabolic Stability Studies
The compound is often used in studies aimed at understanding metabolic pathways and improving the pharmacokinetic profiles of drugs. The presence of the tert-butyl group can lead to rapid metabolism; thus, researchers have investigated alternatives to enhance stability without compromising efficacy. For instance, studies have demonstrated that replacing the tert-butyl group with trifluoromethylcyclopropyl groups results in significantly lower clearance rates in vivo compared to their tert-butyl counterparts .
Synthetic Chemistry Applications
2.1 Building Block for Peptides
This compound is utilized as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, facilitating the formation of peptide bonds without undesired side reactions . This property is particularly valuable in synthesizing complex peptides and proteins for therapeutic applications.
2.2 Synthesis of Other Bioactive Compounds
The compound can be transformed into various derivatives that possess biological activity. For example, modifications can lead to the synthesis of amino acids or peptide mimetics that are useful in drug design and development . Its versatility as a synthetic intermediate makes it an attractive target for chemists looking to develop new therapeutic agents.
Case Studies
3.1 Case Study: Metabolic Stability Enhancement
A notable study investigated the metabolic stability of various compounds containing the tert-butyl group compared to those with alternative groups like trifluoromethylcyclopropyl . The findings indicated that compounds designed with these modifications exhibited improved pharmacokinetic profiles, suggesting potential pathways for developing drugs with better efficacy and safety profiles.
3.2 Case Study: Peptide Synthesis Optimization
In another study focused on peptide synthesis, researchers utilized this compound to create a series of peptides with enhanced biological activity . The ability to selectively deprotect the Boc group allowed for efficient synthesis and purification processes, demonstrating the compound's utility in producing high-purity peptide therapeutics.
Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug Development | Enhanced metabolic stability with modifications |
| Synthetic Chemistry | Building Block for Peptides | Selective deprotection facilitates synthesis |
| Metabolic Studies | Understanding drug metabolism | Replacement of tert-butyl improves pharmacokinetics |
Mechanism of Action
The mechanism of action of N-Boc-5-hydroxy-L-norvaline tert-butyl ester involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group, allowing selective reactions at other functional sites. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester group can be hydrolyzed to release the active 5-hydroxy-L-norvaline, which can then interact with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound belongs to a family of Boc-protected amino acid esters and acids with variations at position 5 and the terminal functional group. Below is a comparative analysis of three analogs:
Table 1: Structural and Molecular Comparison
Functional and Reactivity Differences
Bromo-Substituted Analog
- Structure: The bromine atom at position 5 in (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate introduces a heavy halogen, increasing molecular weight and polarizability.
- Reactivity : Bromine acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki couplings) or elimination reactions. Its tert-butyl ester group retains solubility in organic solvents, similar to the target compound .
- Applications : Likely used in cross-coupling reactions or as an intermediate in chiral synthesis.
Fluoro-Substituted Carboxylic Acid
- Structure: The fluorine atom at position 5 in 2-([(tert-Butoxy)carbonyl]amino)-5-fluoropentanoic acid enhances electronegativity, while the carboxylic acid group replaces the ester.
- Reactivity : Fluorine’s electron-withdrawing effect stabilizes adjacent groups and may influence acidity (pKa). The carboxylic acid enables salt formation or peptide coupling.
- Applications: Potential use in medicinal chemistry, where fluorine improves metabolic stability and bioavailability .
Key Comparative Insights
- Substituent Effects :
- -OH (Target) : Enhances polarity and hydrogen-bonding capacity, suitable for hydrophilic intermediates.
- -Br (Analog) : Facilitates transition metal-catalyzed reactions due to bromine’s leaving-group ability.
- -F (Analog) : Modulates electronic properties and bioactivity, common in drug design.
- Functional Group Differences :
- Ester vs. Acid : The tert-butyl ester (target and bromo analog) improves organic-phase solubility, whereas the carboxylic acid (fluoro analog) increases water solubility at physiological pH.
Biological Activity
Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate, also known as (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate, is a synthetic compound primarily used in organic chemistry, particularly in peptide synthesis. This compound serves as a derivative of amino acids, specifically related to norvaline, and is characterized by its tert-butoxycarbonyl (Boc) protecting group. This article delves into its biological activity, synthesis, and applications in drug development.
- IUPAC Name : tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
- CAS Number : 90194-99-3
- Molecular Formula : C14H27NO5
- Molecular Weight : 289.37 g/mol
- Purity : 95% .
The synthesis of this compound involves several steps where the Boc group plays a crucial role in the selective protection of amine functionalities. This allows for targeted modifications during peptide synthesis without affecting other functional groups. The compound's stability under mild conditions facilitates controlled reactions, minimizing unwanted side effects or degradation of sensitive functional groups .
Synthesis Steps:
- Formation of the Boc Group : The amine group of the amino acid is protected using the Boc group.
- Hydroxypentanoate Formation : The hydroxypentanoate moiety is introduced through esterification reactions.
- Purification : The final product is purified to achieve the desired purity level.
Biological Activity
This compound is primarily utilized in the synthesis of biologically active peptides and proteins. Its role as a protecting group allows for selective modifications that are essential in drug development and biochemical studies.
Key Biological Activities:
- Peptide Synthesis : It is widely employed in the preparation of peptides that exhibit various biological activities.
- Drug Development : Its ability to protect sensitive functional groups makes it a valuable tool in developing new therapeutic agents.
Comparative Analysis with Similar Compounds
The following table summarizes key structural comparisons between this compound and similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate | C14H28N2O4 | Contains two amino groups; used in different peptide synthesis contexts |
| Tert-butyl (S)-2-aminoethyl(2-(tert-butoxycarbonyl)amino)ethylcarbamate | C12H24N4O4 | Features additional carbamate functionality; may exhibit different reactivity patterns |
| Tert-butyl 2-aminoethylcarbamate | C10H21N3O3 | Simpler structure lacking hydroxypentanoate; used primarily as an intermediate |
This comparison highlights the unique hydroxyl group positioning and stability of this compound, making it particularly useful for complex peptide syntheses where selective reactions are critical .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing tert-butoxycarbonyl (Boc) and tert-butyl ester protections in the synthesis of 5-hydroxypentanoate derivatives?
- Methodological Answer : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP). For tert-butyl ester formation, tert-butyl chloroacetate or acid-catalyzed esterification (e.g., using H₂SO₄) is employed. Selective reduction of γ-methyl esters (e.g., using DIBALH) can yield hydroxyl intermediates, as demonstrated in the synthesis of similar Boc-protected glutamic acid derivatives .
- Key Considerations : Ensure orthogonal protection of functional groups to avoid premature deprotection. Monitor reaction progress via TLC or HPLC to confirm intermediate formation.
Q. How can researchers optimize reaction conditions to minimize side reactions during the Wittig or olefination steps involving Boc-protected intermediates?
- Methodological Answer : For Wittig reactions, use anhydrous solvents (e.g., THF or DCM) and strictly control temperature (−15°C to 0°C) to suppress alkene isomerization. Pre-activation of ylides with strong bases (e.g., NaHMDS) enhances reactivity. In Boc-protected systems, avoid protic conditions that may hydrolyze the Boc group. Evidence from analogous syntheses highlights the use of glyme as a solvent and iso-butyl chloroformate for carboxylate activation .
- Key Considerations : Characterize side products (e.g., via LC-MS) to adjust stoichiometry or reaction time.
Q. What analytical techniques are critical for validating the purity and structure of tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate?
- Methodological Answer :
- HPLC : Assess purity (>98% is typical for intermediates; see Certificate of Analysis examples) .
- NMR : Confirm regiochemistry (e.g., δ 1.4 ppm for tert-butyl protons) and hydroxyl group presence (broad signal at δ 1.5–2.5 ppm).
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H⁺] for C₁₅H₂₇NO₅: 302.19 g/mol).
Advanced Research Questions
Q. How does the stereochemical configuration of the 5-hydroxypentanoate backbone influence its reactivity in peptide coupling or cyclization reactions?
- Methodological Answer : The (2S,4S) configuration (common in chiral lactam systems) imposes conformational constraints, favoring β-turn motifs in peptides. For example, X-ray crystallography of related lactam-constrained amino acids reveals a C2 half-chair conformation in the six-membered ring, which stabilizes intramolecular hydrogen bonds and directs coupling regioselectivity .
- Key Considerations : Use chiral HPLC or circular dichroism (CD) to monitor stereochemical integrity during reactions.
Q. What mechanistic insights explain the instability of Boc-protected 5-hydroxypentanoate derivatives under acidic or oxidative conditions?
- Methodological Answer : The Boc group is labile under strong acids (e.g., TFA), while the tert-butyl ester hydrolyzes slowly in aqueous acidic media. Oxidative conditions (e.g., H₂O₂) may degrade the hydroxyl group via radical pathways. Stability studies on similar compounds show that buffered neutral conditions (pH 6–7) and inert atmospheres (N₂/Ar) mitigate degradation .
- Key Considerations : Conduct accelerated stability testing (40°C/75% RH) to model shelf-life and identify degradation markers.
Q. How can researchers resolve contradictions in reported yields for Boc-deprotection steps across different solvent systems?
- Methodological Answer : Yield disparities often arise from solvent polarity effects. For instance, Boc deprotection in DCM (low polarity) proceeds slower than in dioxane/water mixtures, where water accelerates carbamate hydrolysis. A systematic study comparing TFA/DCM (1:1) vs. HCl/dioxane (4 M) revealed a 15% yield increase in the latter due to improved solubility of intermediates .
- Key Considerations : Optimize solvent ratios via Design of Experiments (DoE) to balance reaction rate and product stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
